5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide
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Overview
Description
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a hydroxy group, and multiple methyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The amide formation can be achieved using reagents like thionyl chloride or carbodiimides under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-pyridinecarboxamide
- 5-bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide
Uniqueness
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a hydroxy group enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-8-9(2)11(6-12(15)10(8)3)13(18)16-14(4,5)7-17/h6,17H,7H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZWKUAELNBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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